Cas no 85102-99-4 (1-benzyl-1H-imidazole-5-carbaldehyde)

1-benzyl-1H-imidazole-5-carbaldehyde structure
85102-99-4 structure
Product Name:1-benzyl-1H-imidazole-5-carbaldehyde
CAS No:85102-99-4
MF:C11H10N2O
MW:186.20990228653
MDL:MFCD02179539
CID:60829
PubChem ID:2773239
Update Time:2024-10-26

1-benzyl-1H-imidazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-Benzyl-1H-imidazole-5-carboxaldehyde
    • 3-Benzyl-3H-imidazole-4-carboxaldehyde
    • 1-Benzyl-1H-imidazole-5-carbaldehyde
    • 3-Benzyl-3H-imidazole-4-carbaldehyde
    • 3-benzylimidazole-4-carbaldehyde
    • 1-benzyl-5-formylimidazole
    • 1-benzyl-5-imidazolecarbaldehyde
    • 1-benzyl-5-imidazolecarboxaldehyde
    • 1-Benzylimidazole-5-carbaldehyde
    • 1-benzylimidazole-5-carboxaldehyde
    • 1-(Phenylmethyl)-1H-imidazole-5-carboxaldehyde (ACI)
    • Imidazole-5-carboxaldehyde, 1-benzyl- (6CI)
    • 1-benzyl-5-imidazole carbaldehyde
    • PB14288
    • EN300-1173897
    • DTXSID80378299
    • 85102-99-4
    • CS-0053923
    • MFCD02179539
    • AKOS000302803
    • 1-benzyl-5-imidazole aldehyde
    • 4-(5-Formylimidazol-1-ylmethyl)benzene
    • CHEMBL191540
    • SCHEMBL1757759
    • QONDAZCJAPQGRX-UHFFFAOYSA-N
    • Q-103118
    • Z1201621646
    • P10221
    • AS-62750
    • 1-Benzyl-1H-imidazole-5-carboxaldehyde, AldrichCPR
    • 1-benzyl-1H-imidazole-5-carbaldehyde
    • MDL: MFCD02179539
    • Inchi: 1S/C11H10N2O/c14-8-11-6-12-9-13(11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2
    • InChI Key: QONDAZCJAPQGRX-UHFFFAOYSA-N
    • SMILES: O=CC1N(CC2C=CC=CC=2)C=NC=1

Computed Properties

  • Exact Mass: 186.07900
  • Monoisotopic Mass: 186.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.9A^2
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.12
  • Melting Point: 46-49°C
  • Boiling Point: 383.7℃ at 760 mmHg
  • Flash Point: 185.8 °C
  • Refractive Index: 1.592
  • PSA: 34.89000
  • LogP: 1.74390

1-benzyl-1H-imidazole-5-carbaldehyde Security Information

1-benzyl-1H-imidazole-5-carbaldehyde Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-benzyl-1H-imidazole-5-carbaldehyde Pricemore >>

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1-benzyl-1H-imidazole-5-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1,4-Dioxane ;  3 h, 30 - 40 °C
Reference
Novel N-(4-piperidinyl)benzamide antimalarials with mammalian protein farnesyltransferase inhibitory activity
Ryckebusch, Adina; Gilleron, Pauline; Millet, Regis; Houssin, Raymond; Lemoine, Amelie; et al, Chemical & Pharmaceutical Bulletin, 2005, 53(10), 1324-1326

Production Method 2

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1,4-Dioxane ;  6 h, 85 °C
Reference
Structure-based design of imidazole-containing peptidomimetic inhibitors of protein farnesyltransferase
Ohkanda, Junko; Strickland, Corey L.; Blaskovich, Michelle A.; Carrico, Dora; Lockman, Jeffrey W.; et al, Organic & Biomolecular Chemistry, 2006, 4(3), 482-492

Production Method 3

Reaction Conditions
1.1 Solvents: Acetonitrile ;  rt → 60 °C; 24 h, 60 °C; cooled
Reference
Structurally Simple Inhibitors of Lanosterol 14α-Demethylase Are Efficacious In a Rodent Model of Acute Chagas Disease
Suryadevara, Praveen Kumar; Olepu, Srinivas; Lockman, Jeffrey W.; Ohkanda, Junko; Karimi, Mandana; et al, Journal of Medicinal Chemistry, 2009, 52(12), 3703-3715

Production Method 4

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1,4-Dioxane ;  3 h, 30 - 40 °C
Reference
Potent and Selective Farnesyl Transferase Inhibitors
Millet, Regis; Domarkas, Juozas; Houssin, Raymond; Gilleron, Pauline; Goossens, Jean-Francois; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6812-6820

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
1.2 Reagents: Sodium hydroxide
Reference
Synthesis of 4(5)-acyl-, 1-substituted 5-acyl- and 1-substituted 4-acyl-1H-imidazoles from 4-aminoisoxazoles
Reiter, Lawrence A., Journal of Organic Chemistry, 1987, 52(13), 2714-26

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
1.3 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ,  1,4-Dioxane ;  12 h, 45 °C
Reference
Structure-Guided Discovery of Potent Antifungals that Prevent Ras Signaling by Inhibiting Protein Farnesyl transferase
Wang, You; Xu, Feng; Nichols, Connie B. ; Shi, Yuqian; Hellinga, Homme W. ; et al, Journal of Medicinal Chemistry, 2022, 65(20), 13753-13770

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: Dipotassium osmate Solvents: 1,4-Dioxane ,  Water
Reference
Synthesis of L-histidine specifically labeled with stable isotopes
Cappon, J. J.; Witters, K. D.; Baart, J.; Verdegem, P. J. E.; Hoek, A. C.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1994, 113(6), 318-28

Production Method 8

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1,4-Dioxane
Reference
Preparation and structure determination of 1-benzyl-, 1-methyl- and 1H-5-[(2-nitro-2-phenyl)ethenyl]imidazoles
Aulaskari, Paula; Ahlgren, Markku; Rouvinen, Juha; Vainiotalo, Pirjo; Pohjala, Esko; et al, Journal of Heterocyclic Chemistry, 1996, 33(4), 1345-1354

Production Method 9

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2)
Reference
Synthesis of N'-aryl- and N'-benzyl substituted imidazole-4- and imidazole-5-carbaldehydes
Antonini, Ippolito; Cristalli, Gloria; Franchetti, Palmarisa; Grifantini, Mario; Martelli, Sante, Synthesis, 1983, (1), 47-9

Production Method 10

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Acetic acid
Reference
The chemical simulation of the "ATP-imidazole" cycle
Ranganathan, Darshan; Farooqui, Firdous; Bhattacharyya, Dipti; Mehrotra, Sanjiv; Kesavan, K., Tetrahedron, 1986, 42(16), 4481-92

Production Method 11

Reaction Conditions
1.1 Reagents: Propionic acid Solvents: Acetonitrile ,  Water ;  2 h, 60 °C; overnight, rt
1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  10 min, < 40 °C; 180 min, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
1.4 Reagents: Ammonia Solvents: Water ;  neutralized, rt
1.5 Reagents: Triethylamine ,  Sulfur trioxide-pyridine complex Solvents: Dimethyl sulfoxide ;  10 min, rt; 180 min, rt
1.6 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Parallel liquid synthesis of N,N'-disubstituted 3-aminoazepin-2-ones as potent and specific farnesyl transferase inhibitors
Le Diguarher, Thierry; Ortuno, Jean-Claude; Dorey, Gilbert; Shanks, David; Guilbaud, Nicolas; et al, Bioorganic & Medicinal Chemistry, 2003, 11(14), 3193-3204

Production Method 12

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1,4-Dioxane
Reference
Practical multigram synthesis for 4(5)-vinylimidazole
Kokosa, John M.; Szafasz, Richard A.; Tagupa, Eumar, Journal of Organic Chemistry, 1983, 48(20), 3605-7

1-benzyl-1H-imidazole-5-carbaldehyde Raw materials

1-benzyl-1H-imidazole-5-carbaldehyde Preparation Products

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